ATTO 532 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H34N4O12S2 |

|---|---|

Poids moléculaire |

742.8 g/mol |

Nom IUPAC |

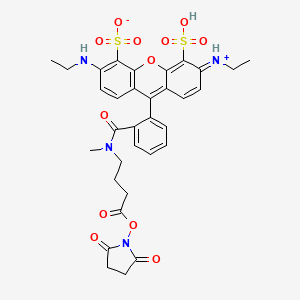

9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C33H34N4O12S2/c1-4-34-23-14-12-21-28(22-13-15-24(35-5-2)32(51(45,46)47)30(22)48-29(21)31(23)50(42,43)44)19-9-6-7-10-20(19)33(41)36(3)18-8-11-27(40)49-37-25(38)16-17-26(37)39/h6-7,9-10,12-15,34H,4-5,8,11,16-18H2,1-3H3,(H,42,43,44)(H,45,46,47) |

Clé InChI |

GCLQIGGPWJUGFS-UHFFFAOYSA-N |

SMILES canonique |

CCNC1=C(C2=C(C=C1)C(=C3C=CC(=[NH+]CC)C(=C3O2)S(=O)(=O)O)C4=CC=CC=C4C(=O)N(C)CCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

ATTO 532 NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in biological research and drug development. This document details the dye's core photophysical characteristics, provides standardized experimental protocols for its use and characterization, and illustrates key processes through diagrams.

Core Photophysical and Spectroscopic Properties

ATTO 532 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5][6][7] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and modified oligonucleotides.[1][2][3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | 532 nm | Aqueous solution |

| Emission Maximum (λem) | 552 nm | Aqueous solution |

| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | Aqueous solution |

| Fluorescence Quantum Yield (Φf) | 0.90 | Aqueous solution |

| Fluorescence Lifetime (τfl) | 3.8 ns | Aqueous solution |

| Correction Factor (CF260) | 0.20 | - |

| Correction Factor (CF280) | 0.09 | - |

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below. These protocols are generalized and may require optimization for specific experimental systems.

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for the covalent labeling of proteins with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If the protein is in an incompatible buffer, perform buffer exchange into the reaction buffer.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).

-

-

Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light.

-

-

Purification:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm. The DOL can be calculated using the following formula: DOL = (A532 * εprotein) / [(A280 - (A532 * CF280)) * εdye]

-

Protocol 2: Measurement of Absorption and Emission Spectra

This protocol describes how to measure the absorption and emission spectra of ATTO 532.

Materials:

-

ATTO 532 labeled conjugate or free dye

-

Appropriate solvent (e.g., PBS)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Absorption Spectrum:

-

Prepare a dilute solution of the ATTO 532 sample in the desired solvent.

-

Using the spectrophotometer, scan a range of wavelengths (e.g., 300-700 nm) and record the absorbance. The peak absorbance will be the λabs.

-

-

Emission Spectrum:

-

Using the fluorometer, set the excitation wavelength to the determined λabs (532 nm).

-

Scan a range of emission wavelengths (e.g., 540-750 nm) and record the fluorescence intensity. The peak of this spectrum is the λem.

-

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol details the determination of the fluorescence quantum yield of ATTO 532 relative to a standard.

Materials:

-

ATTO 532 sample

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilutions for both the ATTO 532 sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample can be calculated using the following equation: Φf (sample) = Φf (standard) * (Gradientsample / Gradientstandard) * (η2sample / η2standard) where Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 4: Measurement of Fluorescence Lifetime

This protocol provides a general overview of measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

ATTO 532 sample

-

TCSPC system with a pulsed laser source (e.g., 532 nm) and a single-photon detector.

Procedure:

-

Excite the sample with the pulsed laser.

-

The TCSPC electronics measure the time difference between the laser pulse and the detection of the first emitted photon.

-

A histogram of these time differences is built up over many excitation pulses.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τfl).

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Workflow for labeling a biomolecule with this compound.

Caption: Simplified Jablonski diagram illustrating fluorescence.

References

ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, labeling protocols, and applications of ATTO 532 NHS ester, a high-performance fluorescent dye. The information is tailored for researchers and professionals involved in drug development and various life science applications requiring sensitive and stable fluorescence detection.

Core Chemical and Physical Properties

ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of primary amino groups on biomolecules such as proteins and amino-modified oligonucleotides.[1][3][4][5]

The key spectral and physical properties of ATTO 532 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Maximum Absorption (λabs) | 532 nm | [1][2] |

| Maximum Emission (λfl) | 552 nm / 553 nm | [1][2] |

| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1][2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |

| Fluorescence Lifetime (τfl) | 3.8 ns / 4.1 ns | [1][2] |

| Molecular Weight (MW) | 1081 g/mol / 742.77 g/mol | [2][3] |

| Correction Factor (CF260) | 0.20 / 0.22 | [1][2] |

| Correction Factor (CF280) | 0.09 / 0.11 | [1][2] |

Reaction Mechanism of this compound

This compound facilitates the covalent labeling of biomolecules through the reaction of its N-hydroxysuccinimidyl ester group with primary amines. This reaction forms a stable amide bond, permanently attaching the fluorescent dye to the target molecule. The efficiency of this reaction is pH-dependent, with optimal conditions typically found in the slightly basic range (pH 8.0-9.0).[6] At this pH, the primary amino groups (e.g., the ε-amino group of lysine residues in proteins) are largely unprotonated and thus more nucleophilic and reactive towards the NHS ester.[6] However, it is a balancing act, as higher pH also increases the rate of hydrolysis of the NHS ester, which renders it non-reactive.[6][7] A pH of around 8.3 is often recommended as a good compromise.[2][6]

Figure 1: Reaction of this compound with a primary amine.

Experimental Protocols

Detailed methodologies for labeling proteins and oligonucleotides with this compound are provided below. These protocols are based on common laboratory practices and manufacturer recommendations.

Protein Labeling Protocol

This protocol is suitable for labeling proteins, including antibodies, with this compound.

1. Reagent Preparation:

-

Protein Solution: Dissolve the protein in a suitable amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3.[2] Alternatively, phosphate-buffered saline (PBS) can be used, with the pH adjusted to 8.3 by adding a portion of 1 M sodium bicarbonate.[6][8] The protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling.[2][7] Buffers containing primary amines like Tris or glycine must be avoided.[2][7]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.[2]

2. Labeling Reaction:

-

Combine the protein solution with the this compound stock solution. A common starting point is a 2-fold molar excess of the reactive dye to the protein.[2] For antibodies, a 10:1 molar ratio of dye to protein is often a good starting point to optimize the degree of labeling.[8]

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.[2]

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended.[2][6]

-

Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).[2]

-

Elute the conjugate with the same buffer. The first colored band to elute is typically the labeled protein, while the free dye will elute as a second, slower-moving band.[2]

4. Storage:

-

Store the purified protein conjugate at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide and protected from light.[8]

-

For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA), aliquot the conjugate, and store at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.[7]

Figure 2: Experimental workflow for protein labeling.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

1. Reagent Preparation:

-

Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[2]

-

This compound Stock Solution: Prepare a 5 mg/mL solution of the activated dye in anhydrous DMF.[2]

2. Labeling Reaction:

-

Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[2]

-

Incubate the reaction at room temperature for 2 hours with shaking.[2] For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.[2]

3. Purification:

-

Purification of the labeled oligonucleotide can be achieved using standard methods such as ethanol precipitation, HPLC, or gel electrophoresis, depending on the scale of the reaction and the required purity.

Applications

The bright and stable fluorescence of ATTO 532 makes it a versatile tool for a wide array of applications in biological research and drug development, including:

-

Fluorescence Microscopy: High-resolution imaging techniques like STED, PALM, and dSTORM benefit from the photostability of ATTO 532.[1][2]

-

Flow Cytometry: The strong absorption and high quantum yield are advantageous for cell sorting and analysis.[1][2]

-

Fluorescence In-Situ Hybridization (FISH): Used for the detection and localization of specific DNA sequences.[1][2]

-

Single-Molecule Detection: The intense fluorescence signal allows for the observation of individual molecules.[1][2]

-

Immunoassays: Labeled antibodies are used in various immunoassay formats for the sensitive detection of antigens.

-

Protein-Protein Interaction Studies: Fluorescently labeled proteins can be used in techniques like FRET (Förster Resonance Energy Transfer) to study molecular interactions.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. docs.aatbio.com [docs.aatbio.com]

ATTO 532 NHS Ester: A Technical Guide for Researchers

ATTO 532 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a versatile tool for a wide range of applications in biological research.[3][4][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for labeling biomolecules, and its primary applications.

Core Properties of this compound

This compound is an amine-reactive derivative of the ATTO 532 fluorophore. The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amino groups on proteins, peptides, and amino-modified oligonucleotides to form stable covalent amide bonds.[4][6] This allows for the specific and efficient fluorescent labeling of a wide variety of biomolecules for subsequent detection and analysis. The dye is known for its excellent water solubility.[1][4]

Photophysical and Chemical Data

The key photophysical and chemical properties of this compound are summarized in the table below. These properties make it particularly well-suited for excitation with the 532 nm line of a frequency-doubled Nd:YAG laser.[1][4]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 532 nm | [1][6][7] |

| Emission Maximum (λem) | 552 - 553 nm | [1][6][7] |

| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [1][4][6] |

| Fluorescence Quantum Yield (ηfl) | 0.90 | [1][4][7] |

| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1][4] |

| Molecular Weight | ~844 g/mol | [7] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | [4] |

| Reactivity | Reacts with primary amino groups at pH 8.0 - 9.0 | [8] |

| Storage | Store at -20°C, protected from light and moisture | [4][9] |

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins and oligonucleotides with this compound. It is crucial to work under low light conditions when handling the fluorophore and the resulting conjugate to prevent photobleaching.[6][10]

Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of protein at a concentration of 2-10 mg/mL.[1][6]

Materials:

-

Protein solution (free of amine-containing buffers like Tris)

-

This compound

-

Amine-free, anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[1][8]

-

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[1][9]

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Conjugation Reaction:

-

Purification:

-

Storage:

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.[1]

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Anhydrous DMF

-

0.2 M carbonate buffer, pH 8-9[1]

Procedure:

-

Oligonucleotide Preparation:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).[1]

-

-

Dye Preparation:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[1]

-

-

Conjugation Reaction:

-

Purification:

-

Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

-

Applications in Research

The bright fluorescence and high photostability of ATTO 532 make it an excellent choice for a variety of advanced fluorescence-based applications.

-

Fluorescence Microscopy: ATTO 532-labeled molecules can be used as probes in various microscopy techniques, including confocal microscopy and super-resolution microscopy methods like STED, PALM, and dSTORM.[1][4]

-

Flow Cytometry (FACS): The strong emission of ATTO 532 allows for the sensitive detection and quantification of labeled cells and particles by flow cytometry.[1][4]

-

Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[1]

-

Single-Molecule Detection (SMD): The high quantum yield and photostability of ATTO 532 are advantageous for single-molecule studies.[3][4]

-

Immunofluorescence Assays: Antibodies labeled with this compound are commonly used for the detection of specific antigens in cells and tissues.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. This compound For Fluorescent Labelling [sigmaaldrich.com]

- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. AATOM(TM) 532 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. jenabioscience.com [jenabioscience.com]

ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

ATTO 532 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] Its robust characteristics, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a versatile tool for a wide range of applications in biological research and drug development.[1][2][3][4][5][6][7] This guide provides an in-depth overview of the dye's properties, detailed labeling protocols, and key applications.

Core Spectroscopic and Photophysical Characteristics

ATTO 532 is characterized by its bright green fluorescence and is efficiently excited by the 532 nm laser line, which is common in many fluorescence imaging systems.[3][5][6] The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary and secondary amines in biomolecules, such as the lysine residues in proteins.[6][8]

Table 1: Quantitative Spectroscopic and Photophysical Data for ATTO 532

| Property | Value | Notes |

| Maximum Excitation Wavelength (λabs) | 532 nm | In aqueous solution.[3][7][9] |

| Maximum Emission Wavelength (λem) | 552 nm | In aqueous solution.[3][9] |

| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[3][7][9] |

| Fluorescence Quantum Yield (ηfl) | 90% | Represents the efficiency of converting absorbed photons into emitted photons.[3][9] |

| Fluorescence Lifetime (τfl) | 3.8 ns | The average time the molecule stays in its excited state before returning to the ground state.[3][7] |

| Molecular Weight (MW) | 1081 g/mol | [3] |

| Correction Factor (CF260) | 0.20 | Used for correcting absorbance measurements of labeled DNA/RNA.[3] |

| Correction Factor (CF280) | 0.09 | Used for correcting absorbance measurements of labeled proteins.[3] |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for the covalent labeling of proteins with this compound. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest (free of amine-containing buffers like Tris)

-

This compound

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3]

-

Anhydrous, amine-free DMSO or DMF

-

Quenching reagent (optional, e.g., Tris or glycine)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[3][11] Protein concentrations below 2 mg/mL can decrease labeling efficiency.[3]

-

If the protein solution contains amine-containing substances, dialyze it against a suitable buffer (e.g., PBS) and then adjust the pH with sodium bicarbonate.[3]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Purification:

-

Storage:

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[8] Adding a carrier protein like BSA (0.1%) can improve stability.

-

Oligonucleotide Labeling with this compound

This protocol describes the labeling of amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[3]

-

Anhydrous, amine-free DMF

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.[3]

-

-

Dye Preparation:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]

-

-

Conjugation Reaction:

-

Purification:

-

Purify the labeled oligonucleotide using standard methods such as HPLC or ethanol precipitation.

-

Visualizations

Caption: Workflow for labeling proteins with this compound.

Caption: Reaction of this compound with a primary amine.

Applications

The favorable characteristics of this compound make it suitable for a variety of demanding fluorescence-based applications, including:

-

High-Resolution Microscopy: Its high photostability and brightness are advantageous for super-resolution techniques such as STED, PALM, and dSTORM.[3][5][6]

-

Single-Molecule Detection: The high quantum yield and strong absorption contribute to the detection of individual fluorescently labeled molecules.[1][2][3][4][6]

-

Flow Cytometry (FACS): The dye's spectral properties are well-suited for excitation by common laser lines used in flow cytometers.[3][5]

-

Fluorescence In-Situ Hybridization (FISH): ATTO 532 can be used to label probes for the detection of specific DNA or RNA sequences within cells.[3][5]

-

Immunofluorescence: Labeled antibodies are widely used for the detection and localization of specific proteins in cells and tissues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATTO 532 NHS ester_TargetMol [targetmol.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. amsbio.com [amsbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. Fluorescent Labels: 500 nm - 600 nm | Products | Leica Microsystems [leica-microsystems.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. jenabioscience.com [jenabioscience.com]

- 12. docs.aatbio.com [docs.aatbio.com]

ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

ATTO 532 NHS ester is a high-performance fluorescent labeling reagent widely utilized in biological research and drug development. As a derivative of the well-established rhodamine dye family, ATTO 532 offers exceptional brightness, photostability, and high fluorescence quantum yield, making it an ideal choice for a variety of sensitive applications.[1][2][3] This guide provides an in-depth overview of its molecular characteristics, protocols for its use, and a summary of its key applications.

Core Molecular and Optical Properties

ATTO 532 is characterized by its strong absorption and emission in the visible spectrum, making it compatible with common laser lines, particularly the 532 nm output from frequency-doubled Nd:YAG lasers.[1][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary and secondary amines, such as those found on proteins and amine-modified oligonucleotides.[6]

The molecular weight of this compound is reported differently across various suppliers, which may reflect different salt forms or measurement standards. The CAS number 924660-19-5 corresponds to a molecular formula of C33H34N4O12S2 and a molecular weight of 742.77 g/mol .[1] Other suppliers report values such as 1081 g/mol .[4][5] Researchers should refer to the specific product information from their supplier for the most accurate value.

Quantitative Data Summary

For ease of reference, the key quantitative properties of ATTO 532 and its derivatives are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C33H34N4O12S2 | [1] |

| Molecular Weight | 742.77 g/mol | [1] |

| 1081 g/mol | [4][5] | |

| 807.8 g/mol (as 5' oligonucleotide modification) | [6] | |

| CAS Number | 924660-19-5 | [1] |

| Absorption Max (λabs) | 532 nm | [4] |

| Emission Max (λfl) | 552 nm | [4] |

| Molar Extinction Coeff. | 1.15 x 10^5 M^-1 cm^-1 | [4] |

| Fluorescence Quantum Yield | 90% | [4] |

| Fluorescence Lifetime (τfl) | 3.8 ns | [4] |

Chemical Structure

The core structure of ATTO 532 is based on the rhodamine scaffold, which is responsible for its excellent spectroscopic properties. The NHS ester group is attached via a linker, allowing for its reaction with amine-containing molecules.

(A definitive chemical structure diagram for this compound is proprietary to the manufacturers and not publicly available in full detail. The structure is a rhodamine derivative.)

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound. These protocols are generalized and may require optimization for specific applications.

Protein Labeling Protocol

This protocol is designed for labeling proteins, such as antibodies, with this compound.

1. Preparation of Protein and Buffers:

-

Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.2-8.5.[7] A recommended protein concentration is 2-10 mg/mL.[1][7]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, which will compete for reaction with the NHS ester.[1] If necessary, dialyze the protein against a suitable buffer like PBS.

2. Preparation of Dye Solution:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][7]

3. Conjugation Reaction:

-

Add a calculated molar excess of the reactive dye solution to the protein solution. A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[7]

4. Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).[1]

-

The first colored band to elute is typically the fluorescently labeled protein.

-

Alternatively, extensive dialysis can be used for purification.

5. Storage:

-

Store the purified protein conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in aliquots.[7] Protect from light.

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

1. Preparation of Oligonucleotide:

-

Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer with a pH of 8-9 to a concentration of 0.1 mM.[4]

2. Preparation of Dye Solution:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]

3. Conjugation Reaction:

-

Add the oligonucleotide solution to the dye solution.

-

Incubate the reaction at room temperature for 2 hours with shaking.[4] For longer reaction times, the pH can be adjusted to 7-7.5.

4. Purification:

-

Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

Applications in Research and Drug Development

The bright and stable fluorescence of ATTO 532 makes it a valuable tool in a range of applications:

-

High-Resolution Microscopy: Its high photostability makes it suitable for super-resolution imaging techniques like STED, PALM, and dSTORM.[1]

-

Flow Cytometry (FACS): The strong fluorescence signal allows for clear identification and sorting of labeled cells.[1]

-

Fluorescence In-Situ Hybridization (FISH): ATTO 532 can be used to label probes for the detection of specific DNA or RNA sequences within cells.[1]

-

Immunoassays: Labeled antibodies are used in various immunoassay formats, including western blotting and ELISA, for sensitive detection of target proteins.

-

Single-Molecule Detection: The high quantum yield and low background signal enable the detection of individual labeled molecules.[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for protein labeling and the chemical principle of the labeling reaction.

Caption: Workflow for Protein Labeling with this compound.

Caption: Reaction Principle of NHS Ester with a Primary Amine.

References

ATTO 532 NHS Ester: A Technical Guide to Photostability and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532 NHS ester is a fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is widely recognized for its exceptional photophysical properties, including strong absorption of light, a high fluorescence quantum yield, and most notably, high photostability.[1][2][3][4][5] These characteristics make it a preferred probe for a variety of advanced fluorescence-based applications, particularly those requiring intense and prolonged signal detection, such as single-molecule spectroscopy and super-resolution microscopy.[5][6][7] This technical guide provides an in-depth overview of the photostability of this compound, alongside its core photophysical properties and detailed experimental protocols for its use.

Core Photophysical Properties

The performance of a fluorophore is defined by several key photophysical parameters. ATTO 532 exhibits a favorable profile for demanding imaging applications.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | 532 nm | [2][4] |

| Maximum Emission Wavelength (λem) | 553 nm | [2][4] |

| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | 0.90 | [2][4] |

| Fluorescence Lifetime (τfl) | 3.8 ns | [4] |

Photostability of ATTO 532

Photostability, the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light, is a critical parameter for quantitative and long-term fluorescence imaging. ATTO 532 is consistently reported to have high photostability.[1][2][3][4][5] This robustness is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways and chemical reactions that lead to the irreversible loss of fluorescence.[5]

Comparative Photostability

In the absence of direct quantitative comparisons, the selection of ATTO 532 is often based on its reported superior performance in demanding applications compared to other dyes in the same spectral region.

| Dye | Reported Photostability | Applications Requiring High Photostability |

| ATTO 532 | High / Excellent | Single-molecule detection, STED, FISH[1][3][5] |

| Alexa Fluor 532 | Good | General immunofluorescence, flow cytometry |

| Cy3 | Moderate | Microarrays, immunofluorescence |

Experimental Protocols

Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to proteins.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous, amine-free DMF or DMSO

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.

-

Conjugation: Add a 5-15 fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Quenching: Add the quenching solution to stop the reaction and remove any non-specifically bound dye. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction will be the conjugated protein.

Protocol for Assessing Photostability

This protocol provides a method for comparing the photostability of ATTO 532-labeled molecules to other fluorophores.

Materials:

-

Fluorophore-labeled sample (e.g., protein, oligonucleotide) immobilized on a microscope slide

-

Fluorescence microscope with a suitable laser line (e.g., 532 nm) and a sensitive detector (e.g., EMCCD camera)

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare a slide with the immobilized fluorescently labeled molecules.

-

Image Acquisition:

-

Locate a field of view with multiple well-separated fluorescent spots.

-

Set the laser power and camera settings to achieve a good signal-to-noise ratio without saturating the detector.

-

Acquire a time-lapse series of images under continuous laser illumination. The frame rate and total acquisition time will depend on the photobleaching rate of the fluorophores being compared.

-

-

Data Analysis:

-

For each fluorescent spot, measure the integrated fluorescence intensity over time.

-

Correct for background fluorescence.

-

Normalize the initial intensity of each spot to 1.

-

Plot the normalized intensity as a function of time for each fluorophore.

-

The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be used as a quantitative measure of photostability.

-

Visualizing Workflows with Graphviz

Generic Labeling Workflow

References

- 1. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. metabion.com [metabion.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 532 NHS Ester: A Technical Guide to Quantum Yield and Brightness

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties and applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in biological research. This document details its quantum yield, brightness, and the experimental protocols necessary for its effective use and characterization.

Core Photophysical Properties

ATTO 532 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as proteins and antibodies, forming a stable amide bond.[1][2][3] These properties make this compound a versatile tool for a range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4]

The key photophysical parameters of ATTO 532 are summarized in the table below.

| Property | Value | Reference |

| Quantum Yield (ηfl) | 90% | [5][6] |

| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [5][6] |

| Absorption Maximum (λabs) | 532 nm | [5][6] |

| Emission Maximum (λfl) | 552 - 553 nm | [5][6] |

| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [6] |

| Molecular Weight (NHS Ester) | 1081 g/mol | [5] |

Fluorescence Brightness

The brightness of a fluorophore is a critical parameter for assessing its performance in fluorescence-based assays. It is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.[7]

Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ)

For ATTO 532:

Brightness = (1.15 x 10^5 M-1 cm-1) x 0.90 = 1.035 x 10^5 M-1 cm-1

This high brightness value underscores the utility of ATTO 532 in applications requiring high sensitivity.

Experimental Protocols

I. Protocol for Labeling Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm.

References

- 1. benchchem.com [benchchem.com]

- 2. biotium.com [biotium.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. metabion.com [metabion.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]

ATTO 532 NHS ester solubility in different solvents

An In-depth Technical Guide to the Solubility of ATTO 532 NHS Ester

Introduction

ATTO 532 is a fluorescent label that shares structural similarities with the well-known dye Rhodamine 6G.[1][2] Key characteristics of this label include strong absorption, a high fluorescence quantum yield, and notable thermal and photochemical stability.[3][4] These properties make ATTO 532 highly suitable for sensitive applications such as single-molecule detection and high-resolution microscopy techniques like PALM, dSTORM, and STED.[2][5] Additionally, it finds applications in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[2][5] The N-hydroxysuccinimidyl (NHS) ester derivative of ATTO 532 is designed for the covalent labeling of primary amino groups in biomolecules such as proteins and antibodies.[1][3][4]

This guide provides a detailed overview of the solubility of this compound in various solvents, offering experimental protocols and best practices for its use in labeling reactions.

Solubility of this compound

This compound is generally soluble in polar aprotic solvents.[1] However, due to the high reactivity of the NHS ester group, careful consideration of the solvent's properties is crucial to maintain the dye's functionality for conjugation.

Data Presentation: Solubility Summary

| Solvent | Solubility and Recommended Concentration | Important Considerations |

| Dimethylformamide (DMF) | Soluble. Recommended for preparing stock solutions at concentrations of 2 mg/mL to 10 mg/mL.[2][6] | Must be anhydrous and amine-free to prevent hydrolysis and reaction with the NHS ester.[1][2] |

| Dimethyl sulfoxide (DMSO) | Soluble. Recommended for preparing stock solutions at concentrations of 2 mg/mL to 10 mg/mL.[1][2][7] | Must be anhydrous and amine-free.[1][2] Solutions should be prepared immediately before use.[1] |

| Acetonitrile | Soluble.[1][8] | Must be anhydrous and amine-free.[8] |

| Water and Aqueous Buffers | Insoluble/Unstable. The NHS ester is highly susceptible to hydrolysis in aqueous environments, which renders it non-reactive.[1][9] The parent dye, ATTO 532 with a free carboxylic acid, has excellent water solubility.[1][10] | Avoid water and OH-containing solvents to prevent deactivation of the NHS ester.[1] |

| Alcohols (e.g., Ethanol, Methanol) | Incompatible. These solvents contain hydroxyl groups that will react with and deactivate the NHS ester.[1] | Not recommended for dissolving the reactive NHS ester form of the dye.[1] |

Experimental Protocols

The following is a generalized protocol for the dissolution and handling of this compound for labeling reactions, based on recommendations from various suppliers.

Materials Required:

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Appropriate personal protective equipment

Protocol for Preparing a Stock Solution:

-

Equilibrate the Vial: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation onto the product.[1]

-

Solvent Addition: Add the required volume of anhydrous, amine-free DMF or DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL solution from 1 mg of dye, add 100 µL of solvent).[6][7]

-

Dissolution: Vortex the vial until the NHS ester is completely dissolved.[6] This solution should always be prepared immediately before conjugation.[2]

-

Handling and Storage:

-

It is strongly recommended to use the freshly prepared solution immediately for the labeling reaction.[1]

-

If short-term storage is necessary, some sources suggest that a high-quality dye solution in anhydrous solvent can be stable for up to two weeks at -20°C, protected from light and moisture.[6][11] However, the stability of such solutions can be limited depending on the quality of the solvent used.[1]

-

Always work under low-light conditions when handling the fluorophore or its conjugates to prevent photobleaching.[6]

-

Mandatory Visualization

The following diagram illustrates the recommended workflow for selecting a solvent and preparing this compound for a labeling reaction.

Caption: Solvent selection and preparation workflow for this compound.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound For Fluorescent Labelling [sigmaaldrich.com]

- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

An In-depth Technical Guide to NHS Ester Chemistry for Labeling

<

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely utilized for their efficiency in labeling biomolecules.[1] This guide details the core principles of NHS ester chemistry, providing quantitative data, experimental protocols, and visualizations to enable robust and reproducible labeling for research and drug development applications.

Core Principle: The Amine-Reactive Chemistry

The fundamental reaction of NHS ester chemistry is the nucleophilic acyl substitution between an NHS ester and a primary amine (-NH₂).[2] This reaction is highly selective for unprotonated primary amines, which are found at the N-terminus of polypeptides and on the side chain of lysine residues.[1] The reaction proceeds under mild, aqueous conditions, which helps preserve the structure and function of sensitive biomolecules like proteins and antibodies.[1]

The process involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[2][]

The reaction mechanism of an NHS ester with a primary amine.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[2] This side reaction produces an unreactive carboxylic acid and NHS, reducing the overall efficiency of the desired conjugation.[2] The rate of hydrolysis increases significantly with pH.[1]

Key Quantitative Parameters for NHS Ester Reactions

The success of an NHS ester conjugation reaction is critically dependent on several parameters. The following table summarizes key quantitative data to guide the planning and execution of labeling experiments.

| Parameter | Recommended Value/Range | Notes |

| Optimal pH Range | 8.3 - 8.5[4][5] | This range provides the best balance between amine reactivity and NHS ester stability. A broader functional range of 7.2 to 9.0 is also cited.[5][6] |

| Reaction Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, 50 mM Borate, HEPES[4][7] | Buffers must be free of primary amines (e.g., Tris, glycine) to avoid competing reactions.[8] |

| Reaction Time | 0.5 - 4 hours at room temperature; overnight at 4°C[6][9] | Optimization may be required based on the specific biomolecule and label. |

| NHS Ester Molar Excess | 5- to 20-fold over the protein[7][10] | This is a common starting point and may need to be optimized for specific applications. |

| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7.0, 0°C[6] | Decreases to ~10 minutes at pH 8.6, 4°C.[6] |

| Storage of NHS Ester (Solid) | -20°C in a desiccator, protected from light[11] | Low temperature and desiccation minimize hydrolysis from atmospheric moisture. |

| Storage of NHS Ester (Stock Solution) | Anhydrous DMSO or DMF at -20°C for up to 1-2 months[9][11] | Prepare fresh immediately before use for best results. Avoid repeated freeze-thaw cycles.[11] |

Detailed Experimental Protocol: General Protein Labeling

This protocol provides a general workflow for labeling a protein with an NHS ester-activated molecule.

Materials and Reagents

-

Protein to be labeled

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

-

NHS ester-activated molecule (e.g., fluorescent dye, biotin)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

-

Purification column (e.g., size-exclusion chromatography)[12]

Procedure

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[9] If the protein is in an incompatible buffer (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.[10]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[10] Aqueous solutions of NHS esters should be used immediately after preparation.[9]

-

Perform the Labeling Reaction: While gently stirring, add the calculated amount of the NHS ester stock solution to the protein solution.[9] A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[10]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7] This will react with any remaining NHS ester.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (size-exclusion chromatography).[7][12]

A typical experimental workflow for NHS ester bioconjugation.

Applications in Research and Drug Development

The versatility of NHS ester chemistry has led to its widespread adoption in various scientific fields:

-

Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[13]

-

Immunoassays: The immobilization of antibodies or antigens onto surfaces like microplates for ELISAs is a fundamental application.[13]

-

Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can covalently link interacting proteins, aiding in their identification and the study of their complexes.[13]

-

Fluorescent Labeling: A common application is the attachment of fluorescent dyes to proteins and antibodies for use in various imaging techniques and immunoassays.[14][15]

-

Biotinylation: The attachment of biotin to proteins for affinity purification and detection is another widespread use.[6]

-

Cell Surface Labeling: NHS esters can be used to label proteins on the outer surface of live cells.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. biotium.com [biotium.com]

- 16. researchgate.net [researchgate.net]

ATTO 532 NHS Ester for Single-Molecule Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532, a fluorescent label belonging to the rhodamine family of dyes, has emerged as a powerful tool for single-molecule spectroscopy and high-resolution microscopy.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy.[1] This technical guide provides an in-depth overview of ATTO 532 NHS ester, its properties, detailed experimental protocols for labeling, and its application in single-molecule studies.

Core Properties of ATTO 532

ATTO 532 is characterized by its rigid molecular structure, which minimizes cis-trans isomerization and contributes to its stable optical properties across various solvents and temperatures.[3] This rigidity, combined with its excellent water solubility, makes it a reliable choice for labeling biomolecules in aqueous environments.[3] A key feature of ATTO 532 is its efficient excitation by the 532 nm line of frequency-doubled Nd:YAG lasers, a common light source in many single-molecule setups.[1]

Photophysical Data

The following table summarizes the key quantitative photophysical properties of ATTO 532. These parameters are crucial for designing and interpreting single-molecule experiments.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 532 nm | [1][4] |

| Emission Maximum (λem) | 552 nm | [4] |

| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |

| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1][4] |

| Correction Factor at 260 nm (CF260) | 0.20 - 0.22 | [1][4] |

| Correction Factor at 280 nm (CF280) | 0.09 - 0.11 | [1][4] |

Biomolecule Labeling with this compound

ATTO 532 is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amino groups (-NH₂) present on proteins (N-terminus and lysine side chains) and modified oligonucleotides to form a stable amide bond.[1][5]

Labeling Reaction

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, leading to the formation of a covalent amide linkage and the release of N-hydroxysuccinimide.

Caption: Amine-reactive labeling with this compound.

Experimental Protocol: Protein Labeling

This protocol provides a detailed methodology for labeling a protein with this compound for single-molecule studies.

1. Reagent Preparation:

-

Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[4][6] Suitable buffers include phosphate-buffered saline (PBS) or bicarbonate buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate amine-free buffer.

-

Labeling Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is recommended for optimal labeling efficiency.[4] The pH should be in the range of 8.0-9.0 to ensure that the primary amino groups are sufficiently deprotonated for the reaction.[7]

-

This compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[4][7]

2. Labeling Reaction:

-

Dye-to-Protein Ratio: The optimal molar ratio of dye to protein varies depending on the protein and the desired degree of labeling. For single-molecule FRET, a 1:1 ratio is often desired. A starting point is to use a 5- to 20-fold molar excess of the dye.

-

Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Incubate the reaction mixture for 1 hour at room temperature, protected from light.

3. Purification of the Labeled Protein:

-

Removal of Unreacted Dye: It is crucial to remove the unconjugated dye from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[4][7]

-

Column Equilibration and Elution: Equilibrate the column with a suitable storage buffer (e.g., PBS). Apply the reaction mixture to the column and elute with the same buffer. The first colored fraction to elute will be the labeled protein, followed by the free dye.

4. Storage of the Conjugate:

-

Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[6] It is advisable to store the conjugate at a concentration of >0.5 mg/mL in the presence of a carrier protein like 0.1% bovine serum albumin (BSA) and protected from light.

Single-Molecule FRET (smFRET) Studies

ATTO 532 is frequently used as a donor fluorophore in smFRET experiments, often paired with acceptors like ATTO 647N.[8][9] smFRET allows for the real-time observation of conformational changes and dynamics of single biomolecules.

Experimental Workflow for smFRET

The following diagram illustrates a typical workflow for an smFRET experiment using immobilized molecules.

Caption: A generalized workflow for a single-molecule FRET experiment.

Enhancing Photostability in Single-Molecule Imaging

Photobleaching is a significant challenge in single-molecule experiments. To enhance the photostability of ATTO 532 and other fluorophores, an oxygen scavenging system is often employed in the imaging buffer.[5] These systems remove molecular oxygen, which can lead to the formation of reactive oxygen species that damage the fluorophore.

Common Oxygen Scavenging Systems:

-

Glucose Oxidase and Catalase (GODCAT): This system uses glucose oxidase to consume oxygen and glucose, producing gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[5]

-

Protocatechuic Acid (PCA) and Protocatechuate-3,4-dioxygenase (PCD): This enzymatic system is also effective at removing dissolved oxygen.[6]

Imaging Buffer Additives:

In addition to enzymatic oxygen scavengers, triplet state quenchers like Trolox (a water-soluble vitamin E analog) are often added to the imaging buffer.[5] These molecules help to return the fluorophore from a long-lived, non-emissive triplet state back to the emissive singlet state, thereby increasing the total number of photons that can be detected before photobleaching.

Conclusion

This compound is a high-performance fluorescent probe that is exceptionally well-suited for single-molecule studies. Its robust photophysical properties, combined with straightforward and efficient labeling chemistries, make it a valuable tool for researchers investigating the dynamics and mechanisms of biological processes at the single-molecule level. By following the detailed protocols and considerations outlined in this guide, researchers can effectively utilize ATTO 532 to generate high-quality data in their single-molecule experiments.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

ATTO 532 Fluorescent Dye: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These properties make it a versatile and reliable tool for a wide range of applications in biological research and drug development, including super-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4] The dye is highly water-soluble and its fluorescence is efficiently excited by the 532 nm laser line, which is common on many commercially available instruments.[1][2][3]

Core Photophysical & Chemical Properties

The performance of a fluorescent dye is dictated by its intrinsic photophysical and chemical properties. ATTO 532 exhibits exceptional characteristics that contribute to its robust performance in various applications.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 532 nm | [1][3][5] |

| Maximum Emission Wavelength (λem) | 553 nm | [1][5] |

| Molar Extinction Coefficient (ε) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 90% | [1] |

| Fluorescence Lifetime (τ) | 4.1 ns | [1] |

| Molecular Weight (Carboxy) | 765 g/mol | [1] |

| Molecular Weight (NHS-ester) | 1081 g/mol | [1] |

| Solubility | Excellent in water and polar solvents (DMF, DMSO) | [1] |

| Photostability | High | [1][2][3][4][6] |

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols

Protein Labeling with ATTO 532 NHS-ester

This protocol provides a general guideline for the covalent labeling of proteins with ATTO 532 N-hydroxysuccinimidyl (NHS) ester. NHS esters react with primary amines (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.

Materials:

-

ATTO 532 NHS-ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

1 M Sodium Bicarbonate buffer, pH 8.3-9.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

-

Shaker/rotator

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as PBS. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS.

-

The recommended protein concentration is 2-10 mg/mL.[7]

-

-

Dye Solution Preparation:

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-9.0 by adding the 1 M sodium bicarbonate buffer. The optimal pH for the labeling reaction is around 8.3.[7][9]

-

Add the dissolved ATTO 532 NHS-ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 5- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or shaking.[7][10] Protect the reaction from light.

-

-

Purification:

-

Storage:

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the protein labeling workflow.

Caption: Workflow for labeling proteins with ATTO 532 NHS-ester.

Applications

The excellent photophysical properties of ATTO 532 make it suitable for a wide array of advanced fluorescence-based applications:

-

Super-Resolution Microscopy: Its high photostability and quantum yield are advantageous for techniques like Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (dSTORM), enabling imaging at the nanoscale.[1][4]

-

Flow Cytometry: The strong absorption and bright emission of ATTO 532 allow for clear and sensitive detection of labeled cells and particles in flow cytometry.[1][3]

-

Fluorescence In-Situ Hybridization (FISH): ATTO 532-labeled probes provide bright and stable signals for the detection of specific DNA or RNA sequences within cells and tissues.[1][3]

-

Single-Molecule Detection: The high brightness and photostability of ATTO 532 are crucial for the detection and tracking of individual molecules, providing insights into molecular dynamics and interactions.[1][3]

-

Immunofluorescence: Conjugated to antibodies, ATTO 532 serves as a robust reporter for visualizing the localization and distribution of target proteins in immunofluorescence microscopy.

Conclusion

ATTO 532 is a versatile and high-performance fluorescent dye that offers researchers a reliable tool for a multitude of fluorescence-based applications. Its exceptional brightness, photostability, and water solubility make it an excellent choice for demanding imaging and detection experiments. By following established labeling protocols, researchers can effectively conjugate ATTO 532 to various biomolecules, enabling new discoveries in cellular biology, diagnostics, and drug development.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]

- 3. metabion.com [metabion.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. docs.aatbio.com [docs.aatbio.com]

ATTO 532 NHS Ester: A Technical Guide for High-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2] These features make ATTO 532 highly suitable for demanding applications such as single-molecule detection and high-resolution microscopy, including techniques like PALM, dSTORM, and STED.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules, such as proteins and antibodies.[1][4][5][6]

Photophysical Properties

The performance of a fluorophore in high-resolution microscopy is dictated by its photophysical properties. ATTO 532 exhibits a favorable profile for fluorescence-based imaging. A suitable excitation source for ATTO 532 is the 532 nm output from a frequency-doubled Nd:YAG laser.[1]

| Property | Value | Reference |

| Maximum Excitation (λabs) | 532 nm | [2] |

| Maximum Emission (λfl) | 552 nm | [2] |

| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [2] |

| Fluorescence Lifetime (τfl) | 3.8 ns | [2] |

| Molecular Weight (MW) | 1081 g/mol | [2] |

Chemical Labeling Principle

The ATTO 532 NHS ester facilitates the covalent attachment of the fluorophore to biomolecules through a reaction with primary amino groups, commonly found on the N-terminus of proteins or the side chain of lysine residues. The NHS ester reacts with a non-protonated amino group to form a stable amide bond. To ensure the amino group is sufficiently reactive, the labeling reaction is typically carried out at a pH between 8.2 and 8.5.[7] It is important to note that at high pH, the competing hydrolysis of the NHS ester can occur.[1][7]

Caption: Reaction of this compound with a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG)

-

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][2]

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]

-

Purification column (e.g., Sephadex G-25) or dialysis equipment[7]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of at least 2 mg/mL.[2][7][8] Lower concentrations can decrease labeling efficiency.[2][7][8]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine.[2] If necessary, dialyze the protein against PBS and then adjust the pH with sodium bicarbonate buffer.[2]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

The optimal dye-to-protein molar ratio can vary, so it is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1) to determine the best result for your specific protein.[9]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[7]

-

Incubate the reaction for 1 hour at room temperature with continuous shaking or rotation, protected from light.[7][9]

-

-

Purification:

-

Storage:

Caption: Workflow for protein labeling with this compound.

Applications in High-Resolution Microscopy

The exceptional photostability and brightness of ATTO 532 make it a valuable tool for various super-resolution microscopy techniques.[10]

-

Stimulated Emission Depletion (STED) Microscopy: ATTO 532 is well-suited for STED microscopy, a technique that overcomes the diffraction limit of light to achieve nanoscale resolution.[10][11] Its high photostability allows it to withstand the high laser intensities required for efficient stimulated emission.

-

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM): These single-molecule localization techniques rely on the precise localization of individual fluorophores. The high photon output of ATTO 532 contributes to a higher localization precision, resulting in higher-resolution images.[2]

Storage and Handling

Upon receipt, this compound should be stored at -20°C, desiccated, and protected from light.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] Stock solutions of the NHS ester in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but fresh solutions are always recommended for best results.[1][9]

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound For Fluorescent Labelling [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. amsbio.com [amsbio.com]

- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. abberior.rocks [abberior.rocks]

- 11. researchgate.net [researchgate.net]

A Technical Guide to ATTO 532 NHS Ester: Sourcing and Application for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of ATTO 532 NHS ester, a fluorescent label widely used in life sciences research. Aimed at researchers, scientists, and drug development professionals, this document details the procurement options from various suppliers, presents key technical data in a comparative format, and offers a detailed experimental protocol for its application in protein labeling. Furthermore, this guide illustrates the core chemical reaction and a relevant experimental workflow using standardized diagrams.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption and high fluorescence quantum yield, making it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues, through a stable amide bond.[3]

Supplier and Purchasing Options for this compound

A variety of life science suppliers offer this compound. To facilitate procurement decisions, the following table summarizes key quantitative data from several prominent vendors. Prices are subject to change and may not include shipping and handling fees.

| Supplier | Purity | Available Package Sizes | Price per mg (USD) |

| Sigma-Aldrich | ≥90% (HPLC) | 1 mg, 5 mg | $313.00 (for 1 mg) |

| MedchemExpress | Not specified | 1 mg | $620.00 |

| AAT Bioquest (via Biomol) | Not specified | 1 mg | ~$155.00 (€141.00) |

| TargetMol | Not specified | Inquire for details | Inquire for details |

| AMSBIO | Not specified | Inquire for details | Inquire for details |

| Jena Bioscience | Not specified | 1 mg (in labeling kit) | Inquire for details |

| ATTO-TEC | High-quality | 1 mg, 5 mg | Inquire for details |

Core Technical Specifications

This compound exhibits the following key spectral and physical properties:

| Parameter | Value |

| Excitation Maximum (λex) | 532 nm |

| Emission Maximum (λem) | 552 nm |

| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.90 |

| Molecular Weight | ~1081 g/mol |

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-